4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.
Attachment of the Thiazole Ring: The thiazole ring is introduced through nucleophilic substitution reactions.
Formation of the Benzamide Group: The final step involves the coupling of the piperidine-thiazole intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- tert-butyl (1-benzoylpiperidin-4-yl)carbamate
Uniqueness
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and benzamide groups, along with the cyclopropanecarbonyl-piperidine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-16-21(30-15-25-16)3-2-12-24-22(27)17-6-8-19(9-7-17)29-20-10-13-26(14-11-20)23(28)18-4-5-18/h6-9,15,18,20H,2-5,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFMCRBOSKIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.